

# An In-Depth Technical Guide to the Solubility Profile of 5-Isopropylnicotinic Acid

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## Compound of Interest

Compound Name: **5-Isopropylnicotinic acid**

Cat. No.: **B1612932**

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## Foreword: Navigating the Critical Path of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper, dictating a compound's journey from a formulated product to its site of action within the body. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely an academic exercise but a critical necessity for success. Poor solubility can lead to a cascade of developmental challenges, including inconsistent bioavailability, formulation difficulties, and misleading in vitro and in vivo results.[\[1\]](#)[\[2\]](#)

This guide provides a deep dive into the solubility profile of **5-Isopropylnicotinic acid**, a substituted pyridine carboxylic acid. While experimental data for this specific molecule is not extensively available in public literature, this guide will leverage established principles, detailed data from its parent compound, nicotinic acid, and computational predictions to construct a robust and scientifically grounded profile. By synthesizing theoretical knowledge with practical experimental methodologies, this document aims to equip the reader with the expertise to not only understand but also strategically approach the solubility challenges associated with **5-Isopropylnicotinic acid** and similar molecules.

## 5-Isopropylnicotinic Acid: A Molecular Overview

**5-Isopropylnicotinic acid** is a derivative of nicotinic acid (Vitamin B3), characterized by an isopropyl group at the 5-position of the pyridine ring. This substitution is anticipated to influence its physicochemical properties, most notably its lipophilicity and, consequently, its solubility.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	
Molecular Weight	165.19 g/mol	
CAS Number	73591-69-2	
Predicted logP	1.9032	
Topological Polar Surface Area (TPSA)	50.19 Å <sup>2</sup>	

The introduction of the isopropyl group increases the molecule's hydrophobicity compared to nicotinic acid, suggesting that **5-Isopropylnicotinic acid** will exhibit lower aqueous solubility. Understanding the magnitude of this effect is crucial for its development as a potential therapeutic agent.

## The Cornerstone of Solubility: pKa and its Profound Impact

For an ionizable molecule like **5-Isopropylnicotinic acid**, the acid dissociation constant (pKa) is a critical determinant of its aqueous solubility. The pKa value defines the pH at which the ionized and unionized forms of the molecule are present in equal concentrations. The overall solubility of the compound is the sum of the intrinsic solubility of the unionized form and the solubility of the ionized form.

The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, pKa, and the ionization state of a molecule. For an acidic compound like **5-Isopropylnicotinic acid**, the equation is:

$$\text{pH} = \text{pKa} + \log([\text{A}^-]/[\text{HA}])$$

Where:

- $[A^-]$  is the concentration of the ionized (deprotonated) form.
- $[HA]$  is the concentration of the unionized (protonated) form.

The ionized form is generally more soluble in aqueous media than the unionized form.

Therefore, as the pH of the solution increases above the pKa, the proportion of the more soluble ionized form increases, leading to a significant increase in the overall solubility.

## Predicting the pKa of 5-Isopropylnicotinic Acid

In the absence of experimental data for **5-Isopropylnicotinic acid**, computational methods provide a reliable estimate. Software such as ACD/Labs Percepta leverages extensive databases of experimental pKa values to predict the pKa of novel compounds based on their chemical structure.<sup>[3][4][5]</sup> For substituted pyridines, these predictions are generally robust.

The parent compound, nicotinic acid, has a well-established pKa of approximately 4.85.<sup>[6]</sup> The electronic effect of an alkyl substituent at the 5-position is generally weak and slightly electron-donating. This would be expected to have a minimal impact on the pKa. Therefore, the predicted pKa of **5-Isopropylnicotinic acid** is likely to be very close to that of nicotinic acid.

Predicted pKa of **5-Isopropylnicotinic acid**: ~4.8 - 5.0

This prediction suggests that **5-Isopropylnicotinic acid** will have low solubility in acidic environments ( $pH < 4$ ) and a significantly higher solubility in neutral to basic environments ( $pH > 6$ ).

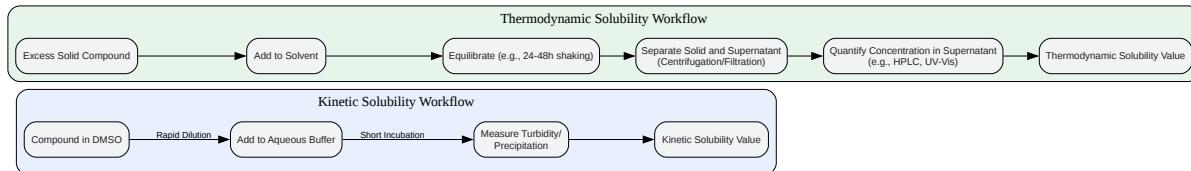
## A Tale of Two Solubilities: Kinetic vs. Thermodynamic

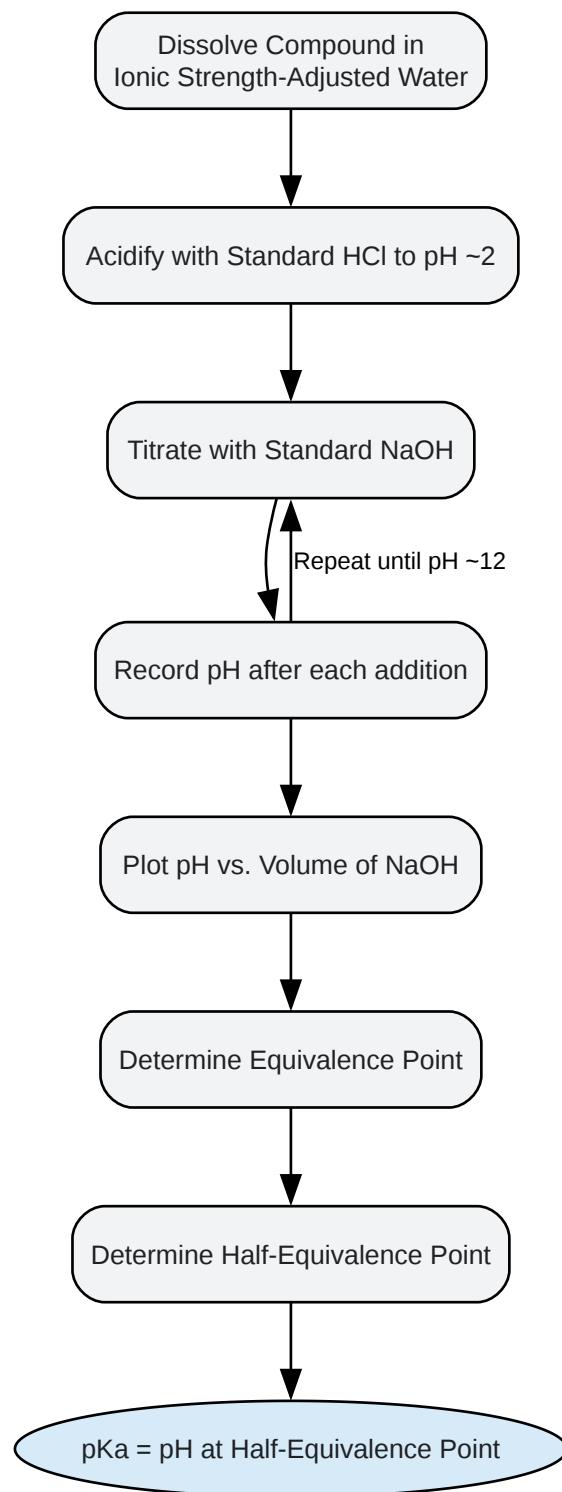
When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.

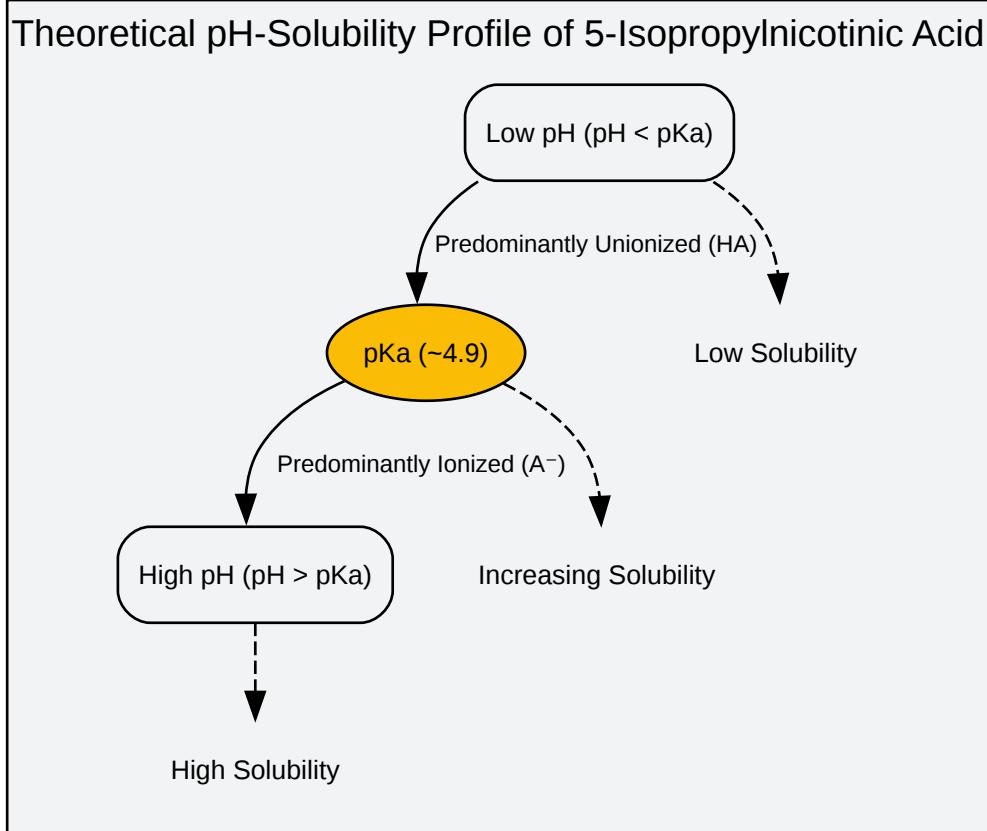
- Kinetic Solubility: This is a measure of the concentration of a compound at which it begins to precipitate from a solution under a specific set of conditions, often involving the addition of a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput screening method commonly used in early drug discovery.

- Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution at a given temperature and pressure. It is the "gold standard" for solubility measurement and is critical for formulation development and regulatory submissions.

The workflow for determining these two types of solubility is distinct, as illustrated below.







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